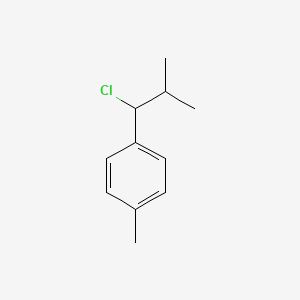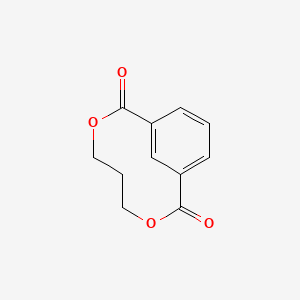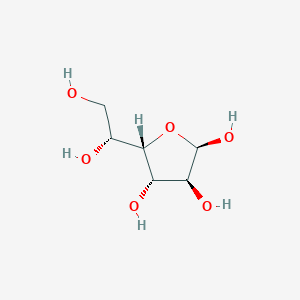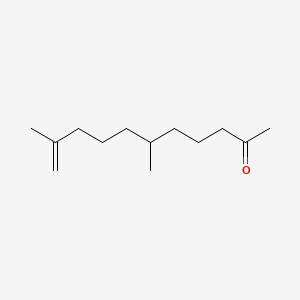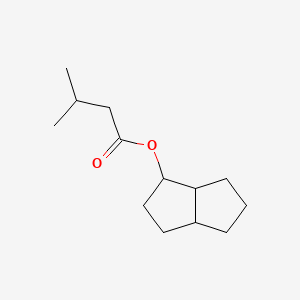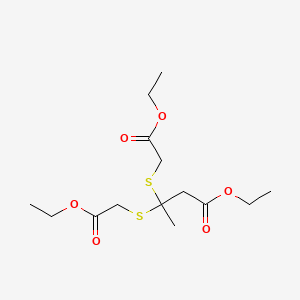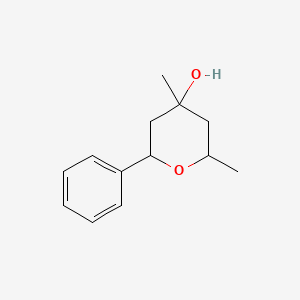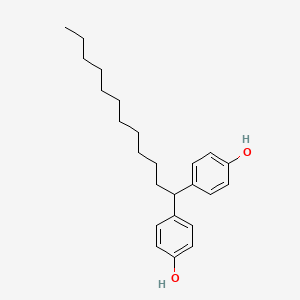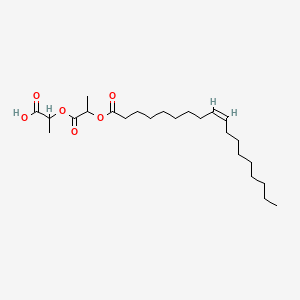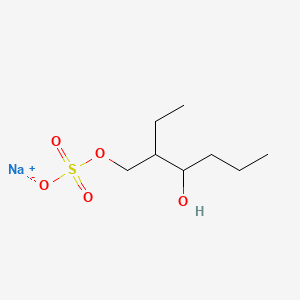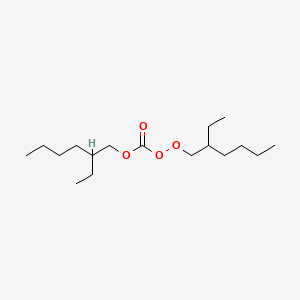
Bis(2-ethylhexyl) peroxycarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylhexyl) peroxycarbonate is an organic peroxide compound widely used as a radical initiator in polymerization processes. It is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization reactions. This compound is particularly valuable in the production of polyvinyl chloride (PVC) and other polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) peroxycarbonate typically involves a two-step process. The first step is the phosgenation of 2-ethylhexanol to produce 2-ethylhexyl chloroformate. This reaction is carried out at temperatures below 10°C. The second step involves the reaction of 2-ethylhexyl chloroformate with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) at around 15°C. The reaction time is approximately one hour, followed by washing and drying to obtain the final product .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous process in a micro-packed bed reactor. This method utilizes 2-ethylhexyl chloroformate as a raw material and employs a phase transfer catalyst to enhance the reaction efficiency. The continuous process ensures high yield (up to 99.2%) and purity (up to 99.5%) while maintaining safety and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-ethylhexyl) peroxycarbonate primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including the polymerization of vinyl chloride, vinyl acetate, and acrylates .
Common Reagents and Conditions: The decomposition of this compound is typically induced by heat or light. It is important to handle this compound with care, as it can decompose violently at temperatures above 10°C .
Major Products: The primary products formed from the decomposition of this compound are free radicals, which are crucial for initiating polymerization reactions. These radicals can lead to the formation of polymers such as PVC and other copolymers .
Aplicaciones Científicas De Investigación
Bis(2-ethylhexyl) peroxycarbonate has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The primary mechanism of action of bis(2-ethylhexyl) peroxycarbonate involves the generation of free radicals through its decomposition. These free radicals initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The compound’s effectiveness as a radical initiator is due to its ability to decompose at relatively low temperatures, providing a controlled source of radicals .
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) phthalate (DEHP): A plasticizer used in PVC production, known for its flexibility and durability.
Bis(2-ethylhexyl) terephthalate: An alternative plasticizer with similar applications but different chemical properties.
Uniqueness: Bis(2-ethylhexyl) peroxycarbonate is unique in its ability to generate free radicals at low temperatures, making it an efficient and controlled radical initiator for polymerization processes. Unlike plasticizers like DEHP, which enhance the flexibility of polymers, this compound plays a crucial role in the initiation of polymer formation .
Propiedades
Número CAS |
71411-95-5 |
|---|---|
Fórmula molecular |
C17H34O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2-ethylhexoxy 2-ethylhexyl carbonate |
InChI |
InChI=1S/C17H34O4/c1-5-9-11-15(7-3)13-19-17(18)21-20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
Clave InChI |
AJKLVSRUKOZBMY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)OOCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


